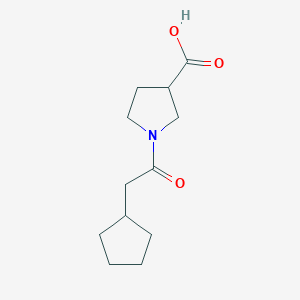
1-(2-シクロペンチルアセチル)ピロリジン-3-カルボン酸
説明
“1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid” is a compound that incorporates a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of “1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Carboxylic acids, such as “1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid”, exhibit certain chemical properties. They can undergo reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .科学的研究の応用
創薬と医薬品化学
1-(2-シクロペンチルアセチル)ピロリジン-3-カルボン酸の核心構造であるピロリジン環は、その多様性と生物活性から創薬において広く利用されています。ヒトの病気治療のための化合物を作り出すために、しばしば用いられます。飽和された5員環は、いくつかの利点を提供します。
- 効率的なファーマコフォア探索: sp3混成のため、ファーマコフォア空間を効率的に探索できます .
- 立体化学への貢献: 分子の立体化学に貢献し、これはエナンチオ選択的なタンパク質への結合に不可欠です .
- 3Dカバレッジ: "擬似回転"として知られる環の非平面性は、3次元カバレッジを向上させ、分子間相互作用を強化します .
ジアステレオマーの研究
ピロリジン環の炭素の立体異性体性により、異なるジアステレオマーを合成することができます。これらの異性体は、タンパク質への異なる結合様式により、さまざまな生物学的プロファイルを有する可能性があります。 この側面は、置換基の空間的配置が効力と安全性に大きな違いをもたらす可能性がある、エナンチオ選択的薬物の開発において特に重要です .
構造活性相関(SAR)研究
ピロリジン誘導体を含むSAR研究により、特定の配置と置換基が生物活性に大きく影響を与える可能性があることが明らかになりました。たとえば、ピロリジン環の3位と4位の置換基のシス配置は、トランス配置よりも好まれることがよくあります。 この知識は、標的とする生物学的プロファイルを備えた新しい化合物を設計するために不可欠です .
合成戦略の開発
研究者は、1-(2-シクロペンチルアセチル)ピロリジン-3-カルボン酸を使用して、さまざまな環状または非環状前駆体からピロリジン環を構築するための合成戦略を開発しています。 これには、潜在的な治療用途を持つ新規化合物の合成と反応条件の研究が含まれます .
エナンチオ選択的タンパク質結合
ピロリジン環が薬物候補に異なる生物学的プロファイルを誘発する能力は、部分的にはエナンチオ選択的なタンパク質との相互作用によるものです。 この相互作用は、薬物の結合様式、そしてその結果、治療の可能性に影響を与えるため、創薬において重要な考慮事項です .
物理化学的パラメータの変更
分子にピロリジン環を導入することは、物理化学的パラメータを変更するための戦略的な選択です。 この修飾は、薬物候補の成功に不可欠なADME/Tox結果の最適化に不可欠です .
生物活性増強
ピロリジン環は、化合物の生物活性を高めることが知られています。 薬物分子への組み込みは、効力と選択性を高める可能性があり、医薬品化学において貴重な足場になります .
高度な薬物製剤
1-(2-シクロペンチルアセチル)ピロリジン-3-カルボン酸のユニークな特性は、高度な薬物製剤で活用できます。 その構造的特徴は、薬物送達、安定性、溶解性を向上させる可能性があり、効果的で安全な医薬品を開発するために不可欠です .
Safety and Hazards
生化学分析
Biochemical Properties
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . This non-planarity, known as “pseudorotation,” enhances its ability to interact with different biomolecules. For instance, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid has been shown to interact with enzymes involved in metabolic pathways, affecting their catalytic activity and overall biochemical reactions.
Cellular Effects
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The mechanism of action of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific enzymes and proteins, modulating their activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Additionally, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid remains stable under specific conditions, allowing for prolonged observation of its effects on cells and tissues. Degradation of the compound can lead to changes in its activity and function, potentially resulting in different cellular responses over time .
Dosage Effects in Animal Models
The effects of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed. Studies have shown that there is a threshold effect, where the compound’s activity changes significantly beyond a certain dosage. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. The compound’s impact on metabolic pathways can lead to changes in metabolite levels, affecting cellular metabolism and function. By modulating the activity of specific enzymes, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can alter the flow of metabolites through different pathways, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall activity within the cell. Understanding the subcellular localization of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is essential for elucidating its mechanism of action and its effects on cellular function .
特性
IUPAC Name |
1-(2-cyclopentylacetyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(7-9-3-1-2-4-9)13-6-5-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDYAKCAZOGIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


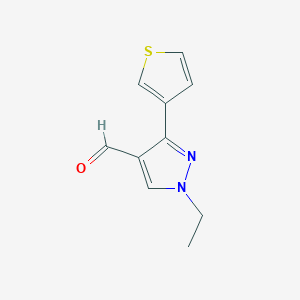

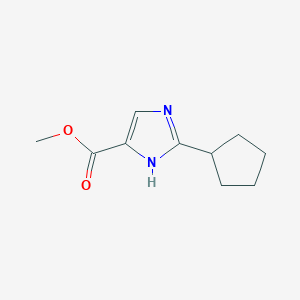



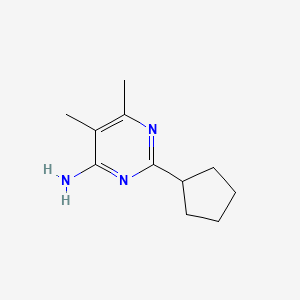

![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)
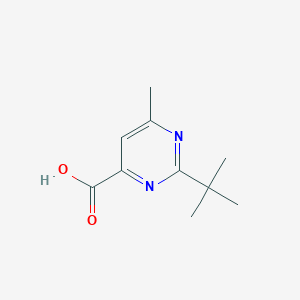
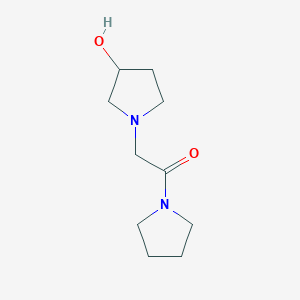

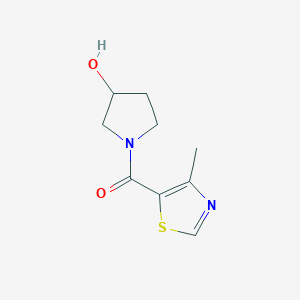
![2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468470.png)
